3,4-Dichlorobenzenediazonium
Description
3,4-Dichlorobenzenediazonium is a diazonium salt characterized by a benzene ring substituted with chlorine atoms at the 3- and 4-positions and a diazonium (-N₂⁺) functional group. Diazonium salts are critical intermediates in organic synthesis, particularly in azo coupling reactions for dye production, Sandmeyer reactions for halogenation, and cross-coupling methodologies.
Properties
CAS No. |
30930-66-6 |
|---|---|
Molecular Formula |
C6H3Cl2N2+ |
Molecular Weight |
174.00 g/mol |
IUPAC Name |
3,4-dichlorobenzenediazonium |
InChI |
InChI=1S/C6H3Cl2N2/c7-5-2-1-4(10-9)3-6(5)8/h1-3H/q+1 |
InChI Key |
MCCSLNXGIUCKJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+]#N)Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
3,4-Dichlorobenzenediazonium is primarily utilized in organic synthesis as a reagent for the introduction of functional groups into aromatic compounds. Its diazonium structure allows for electrophilic substitution reactions, making it valuable in the synthesis of azo dyes and other complex organic molecules.
- Azo Dye Production : The compound can react with various coupling components to form azo dyes, which are widely used in textiles and food industries. The reaction typically involves coupling with phenolic or amine compounds to yield brightly colored products.
Materials Science
In materials science, this compound is employed for modifying surfaces and enhancing material properties. Its ability to form covalent bonds with substrates makes it useful in creating functionalized surfaces for various applications.
- Surface Functionalization : The compound can be used to functionalize carbon nanotubes and graphene sheets. This modification improves their dispersibility in solvents and enhances their electronic properties. For instance, studies have shown that the incorporation of this compound into carbon nanotubes increases their luminescent properties, making them suitable for optoelectronic applications .
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent for the detection of specific analytes through colorimetric methods.
- Diagnostic Applications : The diazonium salt has been utilized in diagnostic tests for the detection of urobilinogen in urine samples. This application takes advantage of the compound's ability to produce a color change upon reaction with urobilinogen, allowing for sensitive detection even at low concentrations .
Case Study 1: Azo Dye Synthesis
A study demonstrated the synthesis of an azo dye using this compound as a coupling agent. The reaction involved coupling with an amine derivative under controlled conditions, resulting in a high yield of the desired azo compound. The dye exhibited excellent stability and vivid coloration suitable for textile applications.
Case Study 2: Surface Modification of Carbon Nanotubes
Research focused on the functionalization of single-walled carbon nanotubes using this compound. The study highlighted a scalable method where preformed diazonium salts were reacted with polymer-wrapped nanotubes in organic solvents. The resulting material showed enhanced photoluminescent properties and improved stability under various environmental conditions .
Data Tables
| Application Area | Specific Use Case | Results/Outcomes |
|---|---|---|
| Organic Synthesis | Azo dye production | High yield of stable azo dyes |
| Materials Science | Surface functionalization of CNTs | Increased luminescence and electronic properties |
| Analytical Chemistry | Urobilinogen detection | Sensitive colorimetric assay for low concentrations |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
The position of chlorine substituents significantly impacts the electronic and steric properties of dichlorobenzenediazonium salts. Below is a comparative analysis of key analogs:
Reactivity and Stability
- 2,4-Dichlorobenzenediazonium Tetrafluoroborate : The electron-withdrawing chlorine groups at the 2- and 4-positions stabilize the diazonium ion, enhancing its suitability for azo dye synthesis and coupling reactions. Its tetrafluoroborate counterion improves solubility in polar solvents and thermal stability .
2,4-Dichlorobenzenediazonium Tetrafluoroborate
- Primary Uses: Azo dye synthesis via coupling with aromatic amines or phenols . Catalyst in cross-coupling reactions for pharmaceutical intermediates . Analytical chemistry (e.g., electron microscopy and mass spectrometry sample preparation) .
3,5-Dichlorobenzenediazonium Tetrafluoroborate
Key Differences in Reactivity and Selectivity
Electrophilicity :
- The 2,4-isomer’s chlorine atoms induce stronger electron-withdrawing effects, increasing the electrophilicity of the diazonium group compared to the 3,5-isomer. This makes the 2,4-derivative more reactive in electrophilic aromatic substitution .
In contrast, the 3,5-isomer’s symmetrical substitution allows for more efficient coupling in sterically demanding reactions .
Thermal Stability :
Research Findings and Limitations
- Synthetic Yields : highlights that diazonium salts with para-substituted chlorines (e.g., 4-chlorophenyl derivatives) exhibit higher yields in triazolo-oxadiazole synthesis compared to ortho-substituted analogs, underscoring the role of substituent positioning in reaction efficiency .
- Gaps in Data : Direct studies on 3,4-dichlorobenzenediazonium are absent in the provided evidence. Its properties and applications must be inferred from trends observed in 2,4- and 3,5-isomers. For instance, the 3,4-substitution pattern may combine moderate electrophilicity (due to one chlorine at the meta position) with reduced steric effects compared to the 2,4-isomer.
Preparation Methods
Temperature Control
Diazotization is exothermic and highly temperature-sensitive. Maintaining temperatures between 0–5°C is critical to prevent decomposition of the diazonium salt into phenolic byproducts. For example, in the synthesis of 3,4-dichloro-2-amino-5-fluorobiphenyl, the diazotization of 3,4-dichloroaniline with nitroso sulfuric acid requires strict temperature control at 0–10°C to achieve >95% conversion. Elevated temperatures (>15°C) accelerate nitrosylsulfuric acid decomposition, reducing yields by 20–30%.
Acid Composition and Molar Ratios
The choice and concentration of acid profoundly influence reaction efficiency. A mixed acid system—combining sulfuric acid with organic acids like acetic acid—enhances solubility of 3,4-dichloroaniline and stabilizes the diazonium intermediate. Patent data reveal optimal molar ratios of 1:1.3:1.25 for p-toluenesulfonic acid (catalyst), concentrated nitric acid, and o-dichlorobenzene in related nitration reactions, though analogous ratios for diazotization involve 2.5–4 equivalents of H₂SO₄ and 7–9 equivalents of acetic acid per mole of aniline.
Table 1: Representative Acid Systems for Diazotization
| Acid System | H₂SO₄ (equiv) | Organic Acid (equiv) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| H₂SO₄ + Acetic Acid | 2.5–4 | 7–9 | 0–5 | 92–95 |
| HCl + NaNO₂ | – | – | 0–10 | 85–88 |
| Nitroso Sulfuric Acid | 3–5 | – | 0–10 | 95–98 |
Catalysts and Additives
Stabilizing Agents
Adding urea or sulfamic acid minimizes side reactions by scavenging excess nitrous acid. This is particularly critical in large-scale operations where localized overheating can degrade the diazonium salt.
Industrial-Scale Production Methods
Continuous Flow Reactors
Modern facilities adopt continuous flow systems to enhance heat dissipation and reaction control. For example, a patented method for 2,5-dichlorobenzenediazonium synthesis uses subsurface addition of NaNO₂ in a sulfuric acid-acetic acid medium, achieving 95% conversion in 2 hours. Adapting this to 3,4-dichloroaniline could reduce batch times by 40% while improving consistency.
Waste Minimization Strategies
Industrial processes prioritize byproduct valorization. In one approach, sodium sulfate byproducts from diazotization are decolorized via resin adsorption and crystallized into industrial-grade anhydrous Na₂SO₄, achieving 99% purity. This closed-loop system aligns with green chemistry principles, reducing landfill dependency by 70%.
Comparative Analysis of Methodologies
Traditional vs. Industrial Methods
Traditional batch methods using HCl/NaNO₂ suffer from low yields (85–88%) and excessive NaCl waste. In contrast, nitroso sulfuric acid-based systems achieve yields >95% with recoverable H₂SO₄, albeit requiring higher capital investment for corrosion-resistant equipment.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3,4-dichlorobenzenediazonium tetrafluoroborate, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Synthesis : Dissolve 2,4-dichlorophenol derivatives in polar aprotic solvents (e.g., DMSO) under reflux (18–24 hours), followed by reduced-pressure distillation and crystallization in water-ethanol mixtures to obtain intermediates . Diazotization typically involves nitrosating agents (e.g., NaNO₂ in acidic media) at 0–5°C to stabilize the diazonium salt.
- Optimization : Adjust stoichiometry of reactants (e.g., 1:1 molar ratio for diazotization) and monitor pH (≤2) to prevent premature decomposition. Use ice-water baths to stabilize reactive intermediates. Yields (~65%) can be improved by slow addition of tetrafluoroboric acid to precipitate the tetrafluoroborate salt .
Q. How should researchers characterize this compound salts to confirm purity and structural integrity?
- Methodology :
- Spectroscopy : Use -NMR to verify aromatic proton environments and -NMR for tetrafluoroborate counterion detection. IR spectroscopy identifies diazo (–N₂⁺) stretching vibrations near 2200–2300 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M]⁺ at m/z 260.81 for C₆H₃BCl₂F₄N₂) .
- Elemental Analysis : Validate Cl and F content (±0.3% deviation) to rule out impurities .
Q. What safety protocols are critical when handling this compound salts in the laboratory?
- Methodology :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhaling dust or vapors .
- Storage : Store in airtight containers at –20°C, away from light and moisture to inhibit decomposition. Label containers with hazard warnings (e.g., "Explosive when dry") .
- Waste Disposal : Quench residual diazonium salts with ice-cold urea or sulfamic acid before disposal in designated halogenated waste streams .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal stability data for this compound salts?
- Methodology :
- Controlled Studies : Conduct differential scanning calorimetry (DSC) under inert atmospheres to measure decomposition onset temperatures. Compare results across solvents (e.g., acetonitrile vs. DMSO) to assess solvent effects on stability .
- Kinetic Analysis : Use Arrhenius plots to model decomposition rates at varying temperatures (25–50°C). Discrepancies may arise from trace moisture or impurities; include Karl Fischer titration to quantify water content .
Q. What advanced analytical techniques are suitable for studying the reactivity of this compound salts in coupling reactions?
- Methodology :
- Electrochemical Methods : Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) identifies redox potentials, correlating with electrophilicity in aryl radical generation .
- In Situ Monitoring : Use UV-Vis spectroscopy to track diazonium decay during reactions (absorbance at ~300 nm). Compare kinetics in presence/absence of radical scavengers (e.g., TEMPO) .
Q. How can computational chemistry aid in predicting the regioselectivity of this compound in electrophilic substitutions?
- Methodology :
- DFT Calculations : Optimize molecular geometries (e.g., B3LYP/6-31G*) to calculate Fukui indices for aromatic carbons. Higher indices at the 4-position suggest preferential electrophilic attack .
- MD Simulations : Model solvent effects (e.g., acetonitrile) on transition states to predict solvent-dependent regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
